Computed LogP (Lipophilicity) Compared with Isopropoxy Analog
The target compound's computed logP is 4.80, versus 4.60 (XLogP3-AA) for the 4-isopropoxybenzamide analog (CAS 922083-93-0), indicating a 0.20 log unit increase in lipophilicity for the 3-methylbenzamide derivative [1]. This difference, while modest, can influence tissue distribution and non-specific binding in biological assays.
Target: 4.80 (ChemDiv)
Analog: 4.60 (PubChem XLogP3)
| Evidence Dimension | Computed lipophilicity (logP) |
|---|---|
| Target Compound Data | logP = 4.8011 (ChemDiv, computed) |
| Comparator Or Baseline | N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-isopropoxybenzamide (CAS 922083-93-0), XLogP3-AA = 4.6 (PubChem) |
| Quantified Difference | +0.20 logP units (target more lipophilic) |
| Conditions | In silico prediction; distinct computational methods (ChemDiv proprietary vs. PubChem XLogP3). |
Why This Matters
For screening collections, even a 0.2 logP shift can alter membrane permeability and assay-specific non-specific binding, making direct analog substitution a source of false-negatives in cell-based readouts.
- [1] PubChem Compound Summary for CID 40947630, N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-isopropoxybenzamide (CAS 922083-93-0). National Library of Medicine. Accessed via https://pubchem.ncbi.nlm.nih.gov/compound/40947630. View Source
